molecular formula C8H14ClN3O2 B2743554 2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 2137590-74-8

2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2743554
CAS No.: 2137590-74-8
M. Wt: 219.67
InChI Key: PFAWZTPUYUBGNH-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride (CAS: 2137590-74-8) is a hydrochloride salt of a dihydropyrimidinone derivative. Its molecular formula is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol . The compound features a pyrimidinone ring substituted with a 5-methoxy group and a 2-(2-aminopropan-2-yl) side chain. It is marketed as a research chemical by American Elements, with applications in life science studies, though safety data remain unavailable .

Key physicochemical properties:

  • Appearance: Powder
  • Storage: Room temperature
  • IUPAC Name: 2-(2-Aminopropan-2-yl)-5-methoxy-5H-pyrimidin-4-one; hydrochloride
  • SMILES: CC(C)(C1=NC(=O)C(C=N1)OC)N.Cl

Properties

IUPAC Name

2-(2-aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-8(2,9)7-10-4-5(13-3)6(12)11-7;/h4H,9H2,1-3H3,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAWZTPUYUBGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C(=O)N1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.

    Introduction of the Aminopropyl Group: The aminopropyl group is introduced via an alkylation reaction using 2-bromo-2-methylpropylamine.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride, exhibit significant anticancer properties. A study highlighted its antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote tumor growth.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research suggests that similar pyrimidine derivatives can inhibit bacterial growth by disrupting cellular processes within bacteria . This property makes it a candidate for developing new antibiotics.

Neuroprotective Effects

There is emerging evidence that pyrimidine derivatives may possess neuroprotective properties. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized various Mannich bases derived from this compound and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapy agents like 5-fluorouracil .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated a significant reduction in bacterial viability when treated with the compound compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group may facilitate binding to active sites, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

Table 1: Structural and Formula Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
Target Compound C₈H₁₄ClN₃O₂ 219.67 5-methoxy, 2-(2-aminopropan-2-yl) Hydrochloride
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one (free base) C₈H₁₃N₃O₂ 183.21 Same as target, without HCl None
2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride C₈H₁₄Cl₂N₃O 237.12 6-methyl (vs. 5-methoxy) Dihydrochloride
5-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-3-(tert-butylamino)-2-hydroxypropyl oxime (4w) C₁₉H₂₈N₂O₅ 364.44 Oxime, tert-butylamino, hydroxypropyl Hydrogen oxalate

Key Observations :

  • The target compound’s hydrochloride salt increases its molecular weight by ~36.46 g/mol compared to its free base .
  • Oxime derivatives () feature entirely distinct backbones (naphthalenone vs. pyrimidinone), leading to divergent reactivity and applications .

Key Observations :

  • The target compound’s commercial availability contrasts with the lower yields (52–69%) of manually synthesized oxime derivatives () .
  • Pyridazinone derivatives () require alkynyl-chloro precursors and sodium methoxide, differing from the target’s likely synthetic pathway .
  • Melting points for oxime derivatives (138–179°C) suggest higher crystallinity compared to the target compound’s unspecified physical state .

Biological Activity

2-(2-aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride, with the molecular formula C8H14ClN3O2C_8H_{14}ClN_3O_2 and a molecular weight of 219.67 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Anticancer Properties

Recent studies have indicated that compounds related to the pyrimidine class exhibit significant anticancer properties. The biological activity of this compound has been explored in various contexts:

  • Mechanism of Action :
    • It has been observed that pyrimidine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the disruption of mitochondrial membrane potential and the activation of caspases, which are crucial for the apoptotic process .
    • The compound may also target microtubules, leading to cell cycle arrest and subsequent cell death in cancer cells .
  • Case Studies :
    • A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against multiple human tumor cell lines, indicating potent antiproliferative activity . While specific data on this compound is limited, its structural similarities suggest comparable effects.

Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression:

  • Myeloperoxidase Inhibition :
    • Research indicates that some pyrimidine derivatives can inhibit myeloperoxidase (MPO), an enzyme linked to inflammation and cancer metastasis. By inhibiting MPO, these compounds may reduce oxidative stress and inflammation in tumor microenvironments .

Antimicrobial Activity

Emerging data suggest that this compound may exhibit antimicrobial properties:

  • Bacterial Inhibition :
    • Compounds with similar structures have been tested against various bacterial strains, showing promising inhibitory effects. The exact mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Summary of Findings from Recent Studies

Study FocusKey FindingsReference
Anticancer ActivityInduced apoptosis in cancer cells; potential microtubule disruption
Enzyme InhibitionInhibits myeloperoxidase activity; reduces inflammation
Antimicrobial EffectsExhibited antibacterial properties against multiple strains

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against target cells.

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